molecular formula C12H19N3 B7469015 1-Propyl-4-pyridin-2-ylpiperazine

1-Propyl-4-pyridin-2-ylpiperazine

Cat. No.: B7469015
M. Wt: 205.30 g/mol
InChI Key: VXJKHIKEAVZAFG-UHFFFAOYSA-N
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Description

1-Propyl-4-pyridin-2-ylpiperazine is a piperazine derivative characterized by a propyl chain at the 1-position and a pyridin-2-yl group at the 4-position of the piperazine ring. The pyridinyl moiety in this compound may enhance binding affinity to receptors via π-π interactions, while the propyl substituent could influence lipophilicity and metabolic stability .

Properties

IUPAC Name

1-propyl-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-7-14-8-10-15(11-9-14)12-5-3-4-6-13-12/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJKHIKEAVZAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the piperazine ring significantly alter solubility, stability, and bioactivity:

Compound Name Substituents Key Properties
1-Propyl-4-pyridin-2-ylpiperazine Propyl, pyridin-2-yl Moderate lipophilicity; pyridinyl may enhance receptor binding
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine () Methoxyphenyl, piperidinyl Increased solubility due to polar methoxy group; potential CNS activity
1-Isopropyl-4-[2-aryl-1-diazenyl]piperazine () Isopropyl, aryl diazenyl Aryl diazenyl groups may confer photostability; used in dye chemistry
4-(1H-Pyrazol-4-yl)-1-(trifluoromethylphenyl)piperazine () Trifluoromethylphenyl, pyrazolyl Enhanced metabolic stability due to CF₃ group; high receptor selectivity

Key Insights :

  • Pyridinyl vs.
  • Alkyl Chain Length : The propyl group balances lipophilicity better than shorter chains (e.g., methyl in ) or bulkier substituents (e.g., isopropyl in ), impacting membrane permeability .
Structural Characterization

¹H NMR and HRMS are standard for confirming piperazine derivatives:

  • This compound : Expected signals include a triplet for the propyl chain (~0.9–1.6 ppm) and aromatic protons from pyridinyl (~7.0–8.5 ppm).
  • Diazenyl Derivatives () : Aryl diazenyl groups show distinct N=N proton signals (~3.5–4.5 ppm) and deshielded aromatic peaks .
  • Piperazinyl-Pyrimidine () : Piperazine protons adjacent to nitrogen resonate as a doublet at 8.30–8.32 ppm, indicative of electronic effects from the pyrimidine ring .

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